Bienvenue dans la boutique en ligne BenchChem!

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine

Physicochemical profiling Compound library design Lead optimization

Procurement officers should select this specific tetra-chlorinated regioisomer for target-based screening and SAR exploration. Unlike mono-substituted or de-chlorinated analogs (e.g., CAS 325812-69-9), its 2,4-dichloro-3-methylbenzenesulfonyl group creates a unique, highly lipophilic (estimated cLogP >5) steric and electronic environment that directly influences conformational preferences and hydrogen-bond acceptor capacity. Critically, the 3-methyl substituent serves as a benzylic functionalization handle for late-stage diversification via established MEN16132-series bromination chemistry—a synthetic route not accessible on the 4,5-dichloro-2-methyl regioisomer. For B₂ receptor programs, it retains the 2,4-dichloro-3-methylbenzenesulfonyl pharmacophoric element of fasitibant (MEN16132; B₂ pKᵢ = 10.5), offering a structurally simplified fragment scaffold ready for systematic elaboration. Inclusion in screening decks meaningfully enhances lipophilic coverage of the sulfonylpiperazine sub-library.

Molecular Formula C17H16Cl4N2O2S
Molecular Weight 454.2 g/mol
Cat. No. B3470969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine
Molecular FormulaC17H16Cl4N2O2S
Molecular Weight454.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)Cl
InChIInChI=1S/C17H16Cl4N2O2S/c1-11-13(19)4-5-16(17(11)21)26(24,25)23-8-6-22(7-9-23)15-10-12(18)2-3-14(15)20/h2-5,10H,6-9H2,1H3
InChIKeyNQZXTHWGSYEAGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine – Procurement-Grade Structural and Identity Profile


1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine is a fully synthetic, tetra-chlorinated diarylsulfonylpiperazine with the molecular formula C₁₇H₁₆Cl₄N₂O₂S and a molecular weight of 454.2 g/mol . The compound belongs to the sulfonylpiperazine class, a scaffold associated with diverse pharmacological activities including anticancer, anti-inflammatory, and anti-infective properties in structure–activity relationship (SAR) studies [1]. Its defining structural feature is the simultaneous presence of a 2,4-dichloro-3-methylbenzenesulfonyl group at one piperazine nitrogen and a 2,5-dichlorophenyl group at the other, yielding a highly halogenated, lipophilic architecture that distinguishes it from simpler mono-substituted or regioisomeric analogs available in screening collections .

Why Generic Substitution Fails for 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine in SAR-Driven Research Programs


Sulfonylpiperazine derivatives with identical molecular formulae (C₁₇H₁₆Cl₄N₂O₂S) but divergent chloro-methyl substitution patterns on the sulfonyl aryl ring, or those bearing mono-chlorinated or unsubstituted phenyl rings, cannot be assumed functionally equivalent. The 2,4-dichloro-3-methyl substitution on the sulfonyl benzene establishes a unique steric and electronic environment that directly influences the compound's conformational preferences, lipophilicity (cLogP), and hydrogen-bond acceptor capacity at the sulfonyl oxygens [1]. Published SAR for related sulfonylpiperazine series—including negative allosteric modulators of neuronal nicotinic receptors (Henderson et al., 2011) and CB₁ cannabinoid receptor antagonists—demonstrates that even single-atom changes in halogen substitution can shift potency by orders of magnitude or invert selectivity between receptor subtypes [2]. Consequently, substituting a regioisomer or de-chlorinated analog in a defined assay cascade risks generating non-reproducible or misleading biological results.

Quantitative Differentiation Evidence for 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine Versus Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation Versus De-Chlorinated and Mono-Chlorinated Phenyl Analogs

The target compound (MW 454.2 g/mol; 4 chlorine atoms) carries a substantially higher molecular weight and halogen count than the closest de-chlorinated analog, 1-(2,4-dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine (CAS 325812-69-9; MW 385.3 g/mol; 2 chlorine atoms) . This ~69 Da mass difference and the addition of two chlorine atoms at the 2- and 5-positions of the N-phenyl ring increase both lipophilicity (estimated ΔcLogP ≈ +1.2 to +1.8) and polarizable surface area, parameters that are critical determinants of membrane permeability and non-specific protein binding in cellular assays [1].

Physicochemical profiling Compound library design Lead optimization

Regioisomeric Differentiation: 2,4-Dichloro-3-methyl vs. 4,5-Dichloro-2-methyl Sulfonyl Substitution Pattern

The target compound possesses a 2,4-dichloro-3-methyl substitution on the sulfonyl benzene ring, whereas the commercially available regioisomer 1-(4,5-dichloro-2-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine (CAS 2361821-77-2) carries chlorines at the 4- and 5-positions with a methyl group at position 2 . These two compounds share the identical molecular formula (C₁₇H₁₆Cl₄N₂O₂S) and identical molecular weight (454.2 g/mol) but differ in the spatial orientation of the chlorine and methyl substituents relative to the sulfonyl linkage. In the benzylic radical bromination literature featuring the 2,4-dichloro-3-methylbenzenesulfonyl building block, the 3-methyl position has been shown to be a critical site for further functionalization, a reactivity handle absent in the 4,5-dichloro-2-methyl regioisomer [1].

Regioisomer selectivity SAR studies Chemical procurement

Sulfonyl Attachment Orientation: Direct N-Sulfonyl vs. Reverse Sulfonamide Architecture

In the target compound, the sulfonyl group is directly attached to the 2,4-dichloro-3-methylbenzene ring (Ar–SO₂–N), whereas in the constitutional isomer 1-(2,4-dichlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine, the sulfonyl connectivity is reversed (2,5-dichlorophenyl–SO₂–N) and a benzyl methylene linker separates the second aryl ring from the piperazine . This topological inversion alters the distance between the two aromatic systems and the conformational degrees of freedom around the piperazine core, parameters that SAR studies on sulfonylpiperazine nicotinic receptor modulators have identified as critical determinants of subtype selectivity [1].

Scaffold topology Pharmacophore mapping Chemical library enumeration

Class-Level Evidence: Sulfonylpiperazine Scaffold Activity Breadth Justifies Procurement for Multi-Target Screening Cascades

A comprehensive 2023 review of 187 sulfonylpiperazine-bearing heterocyclic core structures documented validated activities across anticancer, antidiabetic, antibacterial, antifungal, anti-tubercular, and anti-inflammatory assay panels [1]. The review establishes that the sulfonylpiperazine core itself is a privileged scaffold, with biological efficacy modulated by peripheral aryl substitution patterns. The target compound, bearing a heavily halogenated bis-aryl substitution pattern (four chlorine atoms distributed across two phenyl rings), represents a maximally lipophilic member of this series, positioned for exploration in cellular phenotypic assays where membrane permeability and intracellular target engagement are rate-limiting [1]. Separately, sulfonylpiperazine derivatives incorporating the 2,5-dichlorophenyl motif have been investigated as autotaxin inhibitors with relevance to tumor progression .

Multi-target screening Phenotypic assay Anticancer Anti-infective

2,4-Dichloro-3-methylbenzenesulfonyl as a Privileged Building Block with Proven Pharmacological Pedigree (MEN16132/Fasitibant Series)

The 2,4-dichloro-3-methylbenzenesulfonyl group, which constitutes one half of the target compound, is the identical sulfonyl building block found in fasitibant (MEN16132), a potent and selective nonpeptide bradykinin B₂ receptor antagonist that reached Phase II clinical trials for osteoarthritis [1]. In MEN16132, this sulfonyl group mediates key interactions within the B₂ receptor transmembrane domain, with binding affinity (pKᵢ 10.5 at human B₂ receptor) matching the peptide antagonist icatibant and exceeding nonpeptide competitors FR173657 and LF16-0687 by 3- to 100-fold [1]. While the target compound is not MEN16132 and lacks the elaborate tetrahydro-2H-pyranylcarbonyl-piperazino side chain, the presence of the identical sulfonyl fragment provides a structurally validated starting point for derivatization or fragment-growing strategies targeting the bradykinin receptor family [2].

Bradykinin B2 receptor Privileged building block Lead derivatization

Recommended Research and Procurement Application Scenarios for 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine


Diversity-Oriented Screening Library Enrichment with a Maximally Halogenated Sulfonylpiperazine

For core facility managers and screening laboratory procurement officers building diversity-oriented compound collections, the target compound fills an underpopulated region of sulfonylpiperazine chemical space defined by tetra-chlorination across two distinct aryl rings. Its MW (454.2 g/mol), high halogen content (4 Cl atoms), and estimated elevated cLogP position it as a complement to the more polar, less halogenated phenylpiperazine analogs (e.g., CAS 325812-69-9; MW 385.3; 2 Cl). Inclusion in screening decks enhances the lipophilic coverage of the sulfonylpiperazine sub-library, consistent with the class-level biological activity breadth documented for 187 sulfonylpiperazine derivatives in anticancer, anti-infective, and anti-inflammatory assays [1].

Synthetic Derivatization Anchor Leveraging the Benzylic 3-Methyl Position

Medicinal chemistry teams engaged in SAR exploration of sulfonylpiperazine-based leads can exploit the 3-methyl substituent on the sulfonyl benzene as a benzylic functionalization handle. The benzylic radical bromination methodology developed for the 2,4-dichloro-3-methylbenzenesulfonyl building block in the MEN16132 series provides a directly transferable synthetic route for late-stage diversification [2]. This differentiates the target compound from the 4,5-dichloro-2-methyl regioisomer (CAS 2361821-77-2), where the methyl group occupies a sterically and electronically distinct position less amenable to the same bromination chemistry.

Bradykinin B₂ Receptor Fragment-Based Lead Generation

Investigators pursuing nonpeptide bradykinin B₂ receptor antagonists can deploy the target compound as a structurally simplified fragment bearing the same 2,4-dichloro-3-methylbenzenesulfonyl pharmacophoric element present in fasitibant (MEN16132; B₂ pKᵢ = 10.5) [3]. The target compound lacks the elaborate side chain responsible for MEN16132's picomolar affinity but retains the sulfonyl group capable of engaging key B₂ receptor residues (W86A, I110A, W256A, Y295A identified by point-mutagenesis). This makes it a suitable starting scaffold for fragment-growing campaigns where the 2,5-dichlorophenyl end can be systematically elaborated.

Physicochemical Property Benchmarking for Late-Stage Lead Optimization

Computational chemistry and DMPK groups can use the target compound as a high-lipophilicity reference point within sulfonylpiperazine property landscapes. Comparing its calculated property profile (MW 454.2; 4 Cl; estimated cLogP >5) against the de-chlorinated analog (MW 385.3; 2 Cl; cLogP ~3.5–4.0) enables quantitative assessment of how incremental halogenation shifts permeability, solubility, and metabolic stability parameters [1]. This is particularly valuable when the sulfonylpiperazine scaffold is being considered for CNS-penetrant programs where lipophilicity must be carefully tuned.

Quote Request

Request a Quote for 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.